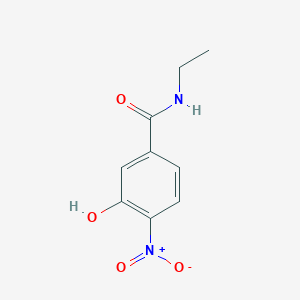
N-ethyl-3-hydroxy-4-nitrobenzamide
Numéro de catalogue B8554840
Poids moléculaire: 210.19 g/mol
Clé InChI: YEVKOIYXOCRNQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07803822B2
Procedure details


3-Hydroxy-4-nitrobenzoic acid (6.06 g, 32.1 mmol), HOBt (0.876 g, 6.42 mmol, 0.2 eq.) and ethylamine hydrochloride (3.03 g, 35.3 mmol, 1.1 eq.) were suspended in DMF (80 ml), triethylamine (5.82 ml, 41.7 mmol, 1.3 eq.) was added, WSC (6.91 g, 35.3 mmol, 1.1 eq.) was added, and the mixture was stirred at room temperature for 14.5 hr. The reaction mixture was suspended in ethyl acetate-hexane (4:1, 250 ml) and washed sequentially with 8% acidic solution of ammonium chloride in water (×2), 10% aqueous ammonium chloride solution and saturated brine. The aqueous layers were each extracted with ethyl acetate-hexane (4:1, 150 ml). The organic layers were combined, dried over anhydrous sodium sulfate, and concentrated, and the residue was diluted with diethyl ether. The precipitate was collected by filtration, washed with diethyl ether and dried to give the title compound as a yellow powder (5.14 g, 24.5 mmol, 76.2%).






Name
ethyl acetate hexane
Quantity
250 mL
Type
solvent
Reaction Step Seven

Name
Yield
76.2%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=O.C1C=C[C:17]2N(O)N=[N:20][C:18]=2C=1.Cl.C(N)C.C(N(CC)CC)C.CCN=C=NCCCN(C)C>CN(C=O)C.C(OCC)(=O)C.CCCCCC>[CH2:18]([NH:20][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][C:10]([N+:11]([O-:13])=[O:12])=[C:2]([OH:1])[CH:3]=1)[CH3:17] |f:2.3,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.06 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0.876 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Step Three
|
Name
|
|
|
Quantity
|
3.03 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N
|
Step Four
|
Name
|
|
|
Quantity
|
5.82 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Five
|
Name
|
|
|
Quantity
|
6.91 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN=C=NCCCN(C)C
|
Step Six
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Seven
|
Name
|
ethyl acetate hexane
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 14.5 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed sequentially with 8% acidic solution of ammonium chloride in water (×2), 10% aqueous ammonium chloride solution and saturated brine
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
each extracted with ethyl acetate-hexane (4:1, 150 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with diethyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
14.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)NC(C1=CC(=C(C=C1)[N+](=O)[O-])O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 24.5 mmol | |
| AMOUNT: MASS | 5.14 g | |
| YIELD: PERCENTYIELD | 76.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 381.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
